n-Octyl-D-glucosamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

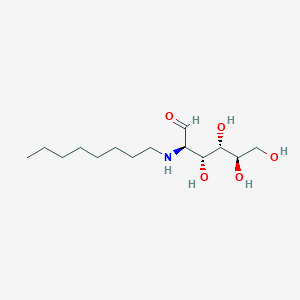

N-Octyl-D-glucosamine, also known as this compound, is a useful research compound. Its molecular formula is C14H29NO5 and its molecular weight is 291.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Delivery Systems

n-Octyl-D-glucosamine has been utilized in the development of drug delivery systems. Its surfactant properties can enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that this compound can facilitate the transport of therapeutic agents across biological membranes, making it a candidate for improving the efficacy of oral and parenteral drug formulations .

1.2 Chiral Resolution

One significant application of this compound is in the chiral resolution of pharmaceuticals. For instance, it has been employed as a resolving agent in the separation of enantiomers of ibuprofen, where it effectively enhances the yield and purity of the desired (S)-ibuprofen enantiomer . This application is critical in pharmaceutical chemistry, where the efficacy and safety profiles of drugs can vary significantly between enantiomers.

Biomedical Applications

2.1 Antimicrobial Properties

This compound exhibits antimicrobial activity, making it a potential candidate for use in antimicrobial coatings and formulations. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents or enhancing existing ones .

2.2 Tissue Engineering

In the field of tissue engineering, this compound has been investigated for its role in promoting cell adhesion and proliferation. Its structural similarity to natural glycosaminoglycans allows it to interact favorably with cells, potentially enhancing scaffold materials used in regenerative medicine .

Industrial Applications

3.1 Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound is used as a surfactant in various industrial applications, including cosmetics and personal care products. It helps stabilize emulsions and improve product texture, which is essential for consumer acceptance .

3.2 Biodegradable Materials

Research into biodegradable materials has identified this compound as a potential component in developing environmentally friendly polymers. Its incorporation into polymer matrices can enhance biodegradability while maintaining desirable physical properties .

Case Study 1: Chiral Resolution of Ibuprofen

A study demonstrated that using this compound as a resolving agent resulted in high yields (up to 99% enantiomeric purity) when separating (S)-ibuprofen from racemic mixtures. This method not only simplified the resolution process but also reduced waste compared to traditional methods .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, suggesting its potential application in developing new antimicrobial agents or coatings for medical devices .

Propiedades

Número CAS |

188033-95-6 |

|---|---|

Fórmula molecular |

C14H29NO5 |

Peso molecular |

291.38 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(octylamino)hexanal |

InChI |

InChI=1S/C14H29NO5/c1-2-3-4-5-6-7-8-15-11(9-16)13(19)14(20)12(18)10-17/h9,11-15,17-20H,2-8,10H2,1H3/t11-,12+,13+,14+/m0/s1 |

Clave InChI |

UWPXUJJRQWODJN-REWJHTLYSA-N |

SMILES |

CCCCCCCCNC(C=O)C(C(C(CO)O)O)O |

SMILES isomérico |

CCCCCCCCN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

SMILES canónico |

CCCCCCCCNC(C=O)C(C(C(CO)O)O)O |

Sinónimos |

N-OCTYL-D-GLUCOSAMINE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.